2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione
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Overview
Description
2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione is a compound that belongs to the isoindoline-1,3-dione family. Isoindoline-1,3-dione derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a chloroethyl group attached to a phenethyl moiety, which is further connected to an isoindoline-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione typically involves the reaction of phthalic anhydride with an appropriate amine derivative under reflux conditions. For instance, phthalic anhydride can react with 4-(2-chloroethyl)phenethylamine in the presence of a suitable solvent like toluene . The reaction is usually carried out under reflux for several hours to ensure complete conversion to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, solventless or green chemistry approaches may be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloroethyl group can be substituted with other nucleophiles to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as an antipsychotic agent due to its ability to modulate dopamine receptors.
Neuropharmacology: The compound has shown promise in the treatment of neurological disorders such as Parkinson’s disease.
Cancer Research: Its derivatives are studied for their anticancer properties and ability to inhibit tumor growth.
Material Science: The compound is used in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. For instance, it can bind to dopamine receptors, particularly the D2 receptor, and modulate their activity. This interaction can influence neurotransmitter release and neuronal signaling pathways, which is beneficial in treating neurological disorders . Additionally, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-(2-(3,4-Dihydroxyphenyl)ethyl)isoindoline-1,3-dione: This compound has similar structural features but different functional groups, leading to distinct biological activities.
Phthalimide Derivatives: These compounds share the isoindoline-1,3-dione core but have various substituents that confer different properties.
Uniqueness
2-(4-(2-Chloroethyl)phenethyl)isoindoline-1,3-dione is unique due to its specific chloroethyl and phenethyl substituents, which contribute to its distinct pharmacological profile and potential therapeutic applications .
Properties
CAS No. |
1000535-33-0 |
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Molecular Formula |
C18H16ClNO2 |
Molecular Weight |
313.8 g/mol |
IUPAC Name |
2-[2-[4-(2-chloroethyl)phenyl]ethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H16ClNO2/c19-11-9-13-5-7-14(8-6-13)10-12-20-17(21)15-3-1-2-4-16(15)18(20)22/h1-8H,9-12H2 |
InChI Key |
VTYIGANHWXAKGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCC3=CC=C(C=C3)CCCl |
Origin of Product |
United States |
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